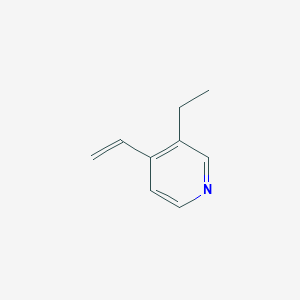
4-Ethenyl-3-ethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethenyl-3-ethylpyridine, also known as 4-vinyl-3-ethylpyridine (VEP), is a pyridine derivative that has gained significant attention in scientific research due to its unique chemical properties. VEP is a colorless liquid with a pungent odor and is highly reactive due to the presence of a vinyl group in its chemical structure.
作用機序
The mechanism of action of VEP is not well understood, but it is believed to act as a reactive intermediate in various chemical reactions. The vinyl group in VEP makes it highly reactive, and it can undergo a range of chemical reactions such as addition, substitution, and polymerization. VEP has also been shown to act as a nucleophile in some reactions, particularly in the presence of a Lewis acid catalyst.
生化学的および生理学的効果
VEP has not been extensively studied for its biochemical and physiological effects, but it has been shown to exhibit some toxic effects in vitro. It has been reported to cause DNA damage and cell death in human cell lines, but the mechanism of toxicity is not well understood. VEP has also been shown to inhibit the growth of some bacterial strains, indicating its potential as an antimicrobial agent.
実験室実験の利点と制限
VEP has several advantages for use in lab experiments. It is readily available and relatively inexpensive, and its reactivity makes it a useful tool for studying various chemical reactions. However, its high reactivity can also be a limitation, as it can quickly react with other compounds in the lab environment. VEP is also highly toxic and should be handled with care.
将来の方向性
There are several future directions for research on VEP. One area of interest is the development of new synthetic methods for VEP and its derivatives. Another area of research is the study of the reactivity and selectivity of VEP in organic reactions. Additionally, more research is needed to understand the biochemical and physiological effects of VEP and its potential as an antimicrobial agent.
合成法
VEP can be synthesized by reacting 3-ethylpyridine with acetylene in the presence of a catalyst such as copper or palladium. The reaction takes place under high pressure and high temperature conditions and yields VEP as the main product. The purity of VEP can be improved by distillation or recrystallization.
科学的研究の応用
VEP has been extensively studied for its potential applications in various fields of science. It has been used as a monomer in the synthesis of polymers, as a ligand in coordination chemistry, and as a building block in the synthesis of complex organic molecules. VEP has also been used as a model compound in the study of the reactivity and selectivity of vinylpyridines in organic reactions.
特性
CAS番号 |
131665-69-5 |
|---|---|
製品名 |
4-Ethenyl-3-ethylpyridine |
分子式 |
C9H11N |
分子量 |
133.19 g/mol |
IUPAC名 |
4-ethenyl-3-ethylpyridine |
InChI |
InChI=1S/C9H11N/c1-3-8-5-6-10-7-9(8)4-2/h3,5-7H,1,4H2,2H3 |
InChIキー |
AXSCUMTZULTSIN-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CN=C1)C=C |
正規SMILES |
CCC1=C(C=CN=C1)C=C |
同義語 |
Pyridine, 4-ethenyl-3-ethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile](/img/structure/B148423.png)
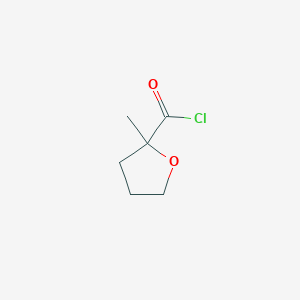
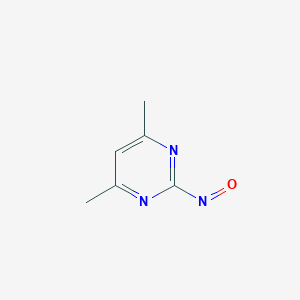
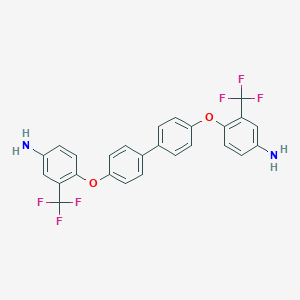
![Carbamic acid, [(1S)-2-fluoro-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B148440.png)
![3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B148443.png)
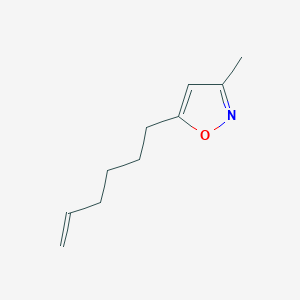
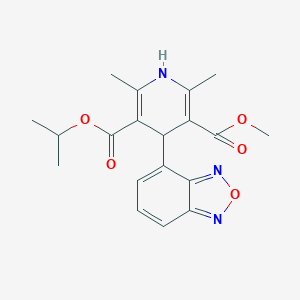
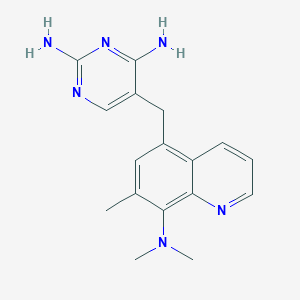
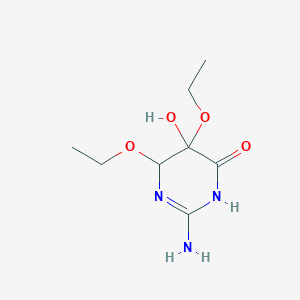
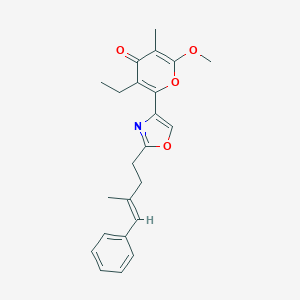
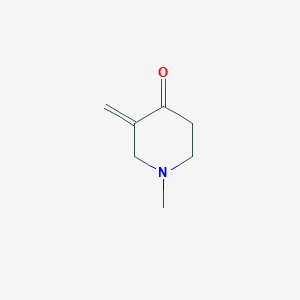
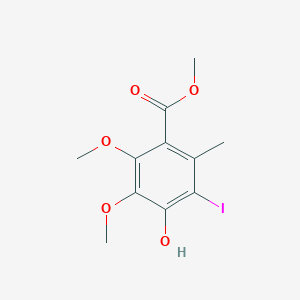
![2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole](/img/structure/B148480.png)